Ethyl 4,5,7-trichloroquinoline-3-carboxylate
Description
Ethyl 4,5,7-trichloroquinoline-3-carboxylate is a halogenated quinoline derivative characterized by three chlorine substituents at positions 4, 5, and 7 of the quinoline ring, with an ethoxycarbonyl group at position 3. Chlorinated quinolines are frequently studied for their bioactivity, including antimicrobial and anticancer effects, with substituent positions critically influencing their chemical behavior and pharmacokinetics.
Properties
IUPAC Name |
ethyl 4,5,7-trichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)7-5-16-9-4-6(13)3-8(14)10(9)11(7)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHHXTUPYVWFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408330 | |
| Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150258-21-2 | |
| Record name | Ethyl 4,5,7-trichloro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150258-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5,7-trichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Anilines with Diethyl Ethoxymethylenemalonate
The Gould-Jacobs reaction remains the cornerstone for constructing the quinoline core. 3-Chloroaniline reacts with diethyl ethoxymethylenemalonate under acidic conditions to form an acrylate intermediate. Key steps include:
Reaction Optimization
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Catalyst Selection : Polyphosphoric acid enhances cyclization efficiency compared to H₂SO₄, reducing side products.
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Solvent Impact : Diphenyl ether minimizes decomposition during decarboxylation, achieving yields >90%.
Chlorination and Esterification
Phosphorus Oxychloride-Mediated Chlorination
The hydroxyl group at position 4 of 4-hydroxy-7-chloroquinoline is replaced via reaction with POCl₃ :
Byproduct Management
Esterification of Quinoline Carboxylic Acids
4,5,7-Trichloroquinoline-3-carboxylic acid is esterified using ethanol and catalytic H₂SO₄:
Alternative Synthetic Pathways
Halogenation of Ethyl Quinoline-3-Carboxylates
Direct chlorination of ethyl quinoline-3-carboxylate derivatives using SOCl₂ or Cl₂ gas :
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Regioselectivity : Chlorine preferentially substitutes positions 4, 5, and 7 due to electron-withdrawing effects of the ester group.
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Limitations : Over-chlorination at position 8 occurs if stoichiometry exceeds 3:1 (Cl:substrate).
One-Pot Decarboxylation-Chlorination
A streamlined approach combines decarboxylation and chlorination:
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Procedure : 4-Hydroxy-7-chloroquinoline-3-carboxylic acid is heated with POCl₃ and PCl₅ at 130°C.
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Advantages : Reduces isolation steps, achieving 80–85% overall yield.
Industrial-Scale Production
Continuous Flow Reactor Systems
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Diphenyl Ether Recycling : Solvent recovery systems cut costs by 40% in large-scale decarboxylation.
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Automated Chlorination : POCl₃ addition via precision pumps minimizes human exposure and improves consistency.
Data Tables
Table 1: Comparison of Preparation Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gould-Jacobs + POCl₃ | POCl₃, diphenyl ether | 90–115 | 80–90 | ≥99 |
| Direct Halogenation | SOCl₂, Cl₂ | 25–60 | 70–75 | 95 |
| One-Pot Decarboxylation | POCl₃, PCl₅ | 130 | 85 | 97 |
Table 2: Industrial vs. Laboratory Conditions
| Parameter | Industrial | Laboratory |
|---|---|---|
| Reaction Volume | 500–1000 L | 0.5–2 L |
| Chlorination Time | 1–2 h | 2–4 h |
| Purification | Crystallization | Column Chromatography |
| POCl₃ Recovery | 90–95% | Not applicable |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,7-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Amino or thiol-substituted quinoline derivatives.
Reduction: Partially dechlorinated quinoline esters.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Ethyl 4,5,7-trichloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4,5,7-trichloroquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound’s chlorine atoms and ester group play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chlorinated Quinoline Derivatives
Key Observations:
Substituent Effects on Reactivity and Solubility: Chlorine vs. Trifluoromethyl Substitution: The CF₃ group (CAS 391-02-6) introduces strong electron-withdrawing effects, which can stabilize the quinoline ring against metabolic degradation, a feature valuable in drug design .
Positional Isomerism: Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS 31602-08-1) demonstrates how chlorine placement at even-numbered positions alters steric and electronic profiles compared to the hypothetical 4,5,7-trichloro isomer. Such differences may impact binding affinity in biological targets .
Safety and Handling: The Safety Data Sheet (SDS) for Ethyl 4,6,8-trichloroquinoline-3-carboxylate emphasizes precautions for inhalation and skin contact, suggesting high toxicity common to polyhalogenated compounds . Analogous safety data for other derivatives is absent in the evidence, indicating a need for further study.
Biological Activity
Ethyl 4,5,7-trichloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline ring substituted with three chlorine atoms and an ethyl ester group. The specific arrangement of these substituents influences its reactivity and biological activity.
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It interacts with specific receptors that modulate signaling pathways critical for cell survival and proliferation.
These interactions are mediated through the chlorine atoms and the ester group, which enhance binding affinity to target sites.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness has been tested against bacteria and fungi, showcasing potential as an antibacterial and antifungal agent.
- Bacterial Activity : Studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also shows promise in inhibiting fungal growth, making it a candidate for treating fungal infections.
Antiviral Effects
The compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzyme activity or host cell pathways essential for viral life cycles.
Anticancer Potential
This compound has been evaluated for anticancer activity. It targets cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has shown effectiveness against several cancer types, including breast and colon cancers.
- Mechanisms of Action : The compound may disrupt DNA replication processes by targeting topoisomerases or other critical enzymes involved in cell division .
Research Findings
Recent studies have provided insights into the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against multiple bacterial strains with MIC values indicating strong potency. |
| Study B | Antiviral | Demonstrated inhibition of viral replication in vitro. |
| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics. |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential for development into a topical antimicrobial agent.
- Anticancer Activity : In vitro experiments demonstrated that the compound reduced cell viability in cancer cell lines by over 50% at concentrations below 10 µM. This positions it as a promising candidate for further development in cancer therapeutics.
Q & A
Basic: What are the established synthetic routes for Ethyl 4,5,7-trichloroquinoline-3-carboxylate?
The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with β-keto esters under acidic or catalytic conditions. For example, analogs like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate are prepared by reacting 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid with ethanol and a catalyst (e.g., H₂SO₄ or DCC) . Key parameters include temperature control (80–120°C) and solvent selection (e.g., ethanol, DMF). Purity is ensured via recrystallization or column chromatography .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and ester group presence (e.g., ester carbonyl signals at ~165–170 ppm).
- HRMS : For molecular weight validation (expected [M+H]⁺ ≈ 314.5 g/mol, based on analogs) .
- X-ray crystallography : Resolves stereochemical ambiguities; hexahydroquinoline analogs show planar quinoline rings with bond lengths of 1.34–1.48 Å for C–C and 1.73 Å for C–Cl .
Basic: How do researchers address solubility challenges in biological assays?
Solubility in polar solvents (e.g., DMSO) is typically optimized by:
- Preparing stock solutions at 10–50 mM in DMSO.
- Diluting in buffered solutions (<1% DMSO final concentration) to avoid cytotoxicity. For analogs like Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, solubility in ethanol or PEG-400 is also documented .
Basic: What in vitro models are used to screen its biological activity?
Common assays include:
- Antimicrobial screening : MIC assays against S. aureus or E. coli (IC₅₀ values for analogs range from 5–20 µM) .
- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to cisplatin controls.
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerases or kinases .
Basic: What precautions are required for safe handling and storage?
- Storage : Stable at RT in airtight, light-protected containers; desiccants prevent hydrolysis of the ester group .
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Quinolines with chlorine substituents may release HCl upon decomposition .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency.
- Solvent-free conditions : Reduce side reactions; yields for solvent-free quinoline syntheses exceed 85% .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .
Advanced: How do substituent positions influence bioactivity?
- Chlorine at C-4/C-7 : Enhances antimicrobial activity by increasing lipophilicity (logP ~2.5–3.5).
- Ester group at C-3 : Critical for hydrogen bonding with target enzymes (e.g., quinoline-3-carboxylates inhibit DNA gyrase) . SAR studies for analogs show trifluoromethyl groups at C-7 improve potency 2–3 fold .
Advanced: How are reactive intermediates stabilized during synthesis?
- Low-temperature quenching : Halogenated intermediates are stabilized at −20°C.
- Protecting groups : Boc or Fmoc groups prevent undesired substitutions during multi-step syntheses .
Advanced: How to resolve contradictions in biological activity data across studies?
- Purity validation : HPLC (≥98% purity) ensures activity is not artifact-driven .
- Assay standardization : Use identical cell lines/passage numbers (e.g., HT-29 vs. HCT-116 discrepancies arise from p53 status) .
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., esterase cleavage) as a confounding factor .
Advanced: What computational methods predict its interaction with biological targets?
- Molecular docking : AutoDock Vina models binding to DNA gyrase (binding energy ≤−8.5 kcal/mol).
- MD simulations : Assess stability of quinoline-enzyme complexes over 100 ns trajectories .
Advanced: Can green chemistry approaches be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
